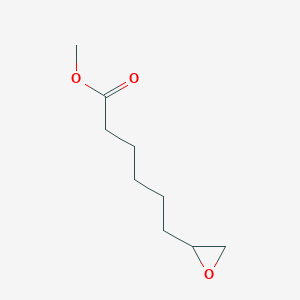![molecular formula C22H49N5O B14446996 Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- CAS No. 74051-83-5](/img/structure/B14446996.png)
Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-: is a complex organic compound characterized by its long aliphatic chain and multiple amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- typically involves the reaction of tetradecanoic acid with a series of ethylenediamine derivatives. The process generally includes:
Activation of Tetradecanoic Acid: This step involves converting tetradecanoic acid into a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride.
Amidation Reaction: The activated tetradecanoic acid is then reacted with ethylenediamine derivatives under controlled conditions to form the desired amide. This step often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming various oxidized derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The multiple amine groups make the compound susceptible to substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxidized amine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine or amide derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the study of protein-ligand interactions.
- Used in the development of biomimetic materials.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Applied in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets, primarily through hydrogen bonding and electrostatic interactions. The multiple amine groups allow it to form stable complexes with metal ions and other molecules, influencing biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
- Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
Comparison:
- Chain Length: Tetradecanamide has a 14-carbon chain, whereas octadecanamide and dodecanamide have 18 and 12-carbon chains, respectively. This difference in chain length affects their physical properties, such as melting point and solubility.
- Chemical Reactivity: The presence of multiple amine groups in all these compounds makes them highly reactive, but the specific reactivity can vary based on the chain length and the spatial arrangement of the functional groups.
- Applications: While all these compounds have similar applications in chemistry and industry, their specific uses can vary based on their physical and chemical properties.
This detailed article provides a comprehensive overview of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
74051-83-5 |
|---|---|
Formule moléculaire |
C22H49N5O |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C22H49N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)27-21-20-26-19-18-25-17-16-24-15-14-23/h24-26H,2-21,23H2,1H3,(H,27,28) |
Clé InChI |
XEBAOWPFXXTTNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


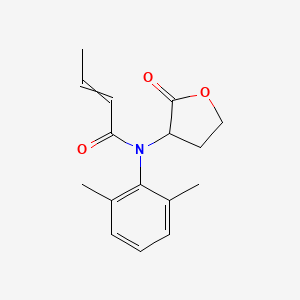


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
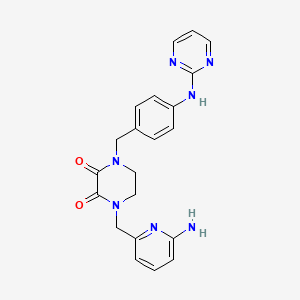
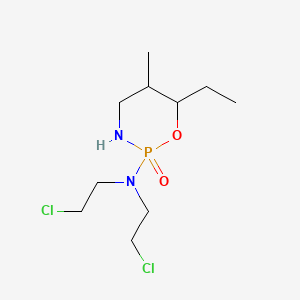

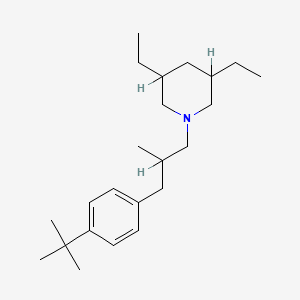

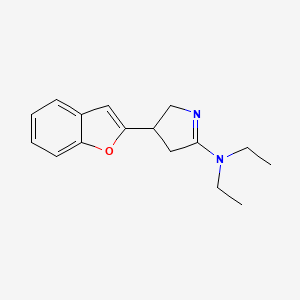

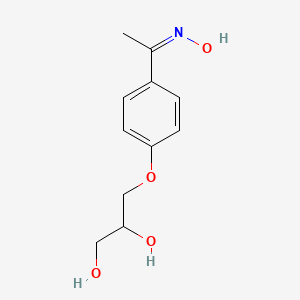
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
